N-(3-Chlorophenyl) bis-trifluoromethane sulfonimide
Description
Properties
Molecular Formula |
C8H4ClF6NO4S2 |
|---|---|
Molecular Weight |
391.7 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |
InChI |
InChI=1S/C8H4ClF6NO4S2/c9-5-2-1-3-6(4-5)16(21(17,18)7(10,11)12)22(19,20)8(13,14)15/h1-4H |
InChI Key |
VPTHJRFJWASZSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 3-Chlorophenylamine : The aromatic amine substrate providing the 3-chlorophenyl group.
- Bis(trifluoromethane)sulfonyl chloride : The electrophilic sulfonylating agent introducing the bis(trifluoromethane)sulfonyl groups.
Reaction Conditions
- Solvent : Nonpolar or slightly polar aprotic solvents such as toluene, dichloromethane, or acetonitrile are typically used to dissolve reactants and control reaction kinetics.
- Temperature : The reaction is generally conducted at low to moderate temperatures (0 °C to room temperature) to avoid side reactions and decomposition.
- Base : A suitable base (e.g., triethylamine or pyridine) is added to neutralize the hydrochloric acid generated during the sulfonylation.
Alternative and Related Preparation Methods
Quaternary Ammonium Salt Route
- Bis(trifluoromethylsulfonyl)imide quaternary ammonium salts can be prepared by reacting trifluoromethane halogenated sulfonyl compounds with liquid ammonia and organic amine alkali.
- These salts can then be converted to metal salts by reaction with alkali metal oxides in aqueous solution, followed by dehydration and drying.
- This route is environmentally friendly and yields high-purity products, potentially adaptable for preparing sulfonyl chlorides or sulfonimides.
Data Table: Summary of Key Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|
| Preparation of trifluoromethyl lithium | Trifluoromethane gas + alkyl lithium in nonpolar solvent | -70 to -50 | 3–9 | Low temperature, inert atmosphere |
| Preparation of lithium bis(fluorosulfonyl)imide | Lithium bis(fluorosulfonyl)imide in nonpolar solvent | Ambient | - | Ready for addition to trifluoromethyl lithium |
| Formation of bis(trifluoromethylsulfonyl)imide lithium salt | Slow addition of lithium bis(fluorosulfonyl)imide to trifluoromethyl lithium | -70 to -50 | - | White solid precipitates during addition |
| Sulfonylation of 3-chlorophenylamine | 3-chlorophenylamine + bis(trifluoromethane)sulfonyl chloride + base | 0 to 25 | Several hours | Controlled addition, base neutralizes HCl |
| Purification | Extraction, drying, recrystallization or chromatography | Ambient | - | Ensures high purity |
Research Findings and Analytical Considerations
- Spectroscopic Characterization : NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, and mass spectrometry are essential to confirm the structure and purity of the synthesized compound.
- Reaction Optimization : Controlling temperature and stoichiometry is critical to minimize side reactions such as over-sulfonylation or decomposition.
- Yield and Purity : Reported methods for related sulfonimides achieve yields above 90% with purity exceeding 99% when proper inert atmosphere and anhydrous conditions are maintained.
- Environmental and Safety Notes : Use of inert atmosphere (nitrogen or argon) and dry solvents is mandatory due to moisture sensitivity of sulfonyl chlorides and lithium reagents.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl) bis-trifluoromethane sulfonimide undergoes various chemical reactions, including:
Substitution Reactions: It acts as a triflating reagent, facilitating the substitution of hydrogen atoms in organic molecules with trifluoromethyl groups.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used with this compound include potassium hexamethyldisilazide (KHMDS) and palladium catalysts. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from reactions involving this compound include triflated organic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Organic Synthesis
N-(3-Chlorophenyl) bis-trifluoromethane sulfonimide is widely utilized as a reagent in organic synthesis. Its strong acidic nature allows it to facilitate various reactions, including:
- C-Amination Reactions : The compound acts as a nitrogen source in C-amination processes, which are crucial for synthesizing amines from alcohols or other substrates. This is particularly important for creating complex organic molecules used in pharmaceuticals and agrochemicals .
- Cycloaddition Reactions : It serves as an efficient catalyst in cycloaddition reactions, promoting the formation of cyclic compounds that are essential in diverse chemical syntheses .
- Friedel-Crafts Reactions : The compound enhances electrophilic aromatic substitutions, allowing for the functionalization of aromatic rings, which is a fundamental step in synthesizing various organic compounds .
Catalysis
The compound's role as a catalyst is significant in several chemical processes:
- Lewis Acid Catalysts : this compound is employed to prepare highly efficient Lewis acid catalysts. These catalysts are pivotal in facilitating reactions that require the activation of electrophiles .
- Polymerization Processes : It has been shown to catalyze the polymerization of siloxanes, contributing to the development of silicone materials with desirable properties for industrial applications .
Medicinal Chemistry
In medicinal chemistry, this compound has demonstrated potential therapeutic applications:
- Antitubercular Agents : Research indicates that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis. Its structural modifications can lead to enhanced potency and selectivity against bacterial targets .
- Targeting Cancer Cells : Studies have shown that compounds derived from this compound can inhibit cancer cell proliferation. These findings suggest its potential use in developing new anticancer drugs .
Material Science
The compound also finds applications in material science:
- Electrolytes in Batteries : this compound is being explored as a component in solid polymer electrolytes for batteries. Its unique properties can enhance the conductivity and stability of battery systems, making it suitable for advanced energy storage solutions .
- Chemical Doping : It has been utilized for chemical doping processes in semiconductor materials, such as graphene and silicon, improving their electronic properties and efficiency in devices like solar cells .
Case Study 1: Synthesis of Antitubercular Agents
A study conducted at the National Institute of Allergy and Infectious Diseases highlighted the efficacy of this compound derivatives against Mycobacterium tuberculosis. The research involved screening over 2000 compounds, demonstrating that modifications to this compound could lead to significant improvements in antitubercular activity .
Case Study 2: Development of Lewis Acid Catalysts
Research published on the synthesis of Lewis acid catalysts using this compound showed that these catalysts could effectively promote Friedel-Crafts acylation reactions. The study revealed that the presence of this compound significantly increased reaction yields compared to traditional methods .
Mechanism of Action
The mechanism by which N-(3-Chlorophenyl) bis-trifluoromethane sulfonimide exerts its effects involves its strong electron-withdrawing properties. This characteristic allows it to stabilize negative charges on reaction intermediates, facilitating various chemical transformations. The compound targets specific molecular pathways, particularly those involving nucleophilic substitution reactions .
Comparison with Similar Compounds
Structural and Electronic Properties
The table below summarizes key structural and electronic differences between N-(3-chlorophenyl) bis-trifluoromethane sulfonimide and related compounds:
| Compound | Substituent | Electronic Effects | Acidity (Relative) |
|---|---|---|---|
| N-Phenyl bis-trifluoromethane sulfonimide | Phenyl | Moderate electron-withdrawing (π-system) | High (pKa ~ -12) |
| This compound | 3-Chlorophenyl | Strong electron-withdrawing (-Cl meta) | Higher (pKa < -12) |
| Li bis-trifluoromethane sulfonimide (LiTFSI) | Li⁺ counterion | Ionic character | N/A (Salt form) |
| N-(4-Fluorophenyl) bis-trifluoromethane sulfonimide | 4-Fluorophenyl | Moderate electron-withdrawing (-F para) | Slightly lower |
The meta-chlorine substituent in the target compound enhances acidity compared to the phenyl and para-fluorophenyl analogs due to its inductive electron-withdrawing effect.
Reactivity and Catalytic Performance
In Brønsted acid-catalyzed reactions, bis-trifluoromethane sulfonimide derivatives exhibit varying efficiencies:
- N-Phenyl bis-trifluoromethane sulfonimide : Used in triflation reactions (e.g., converting benzyl ethers to triflates) with high electrophilicity .
- For example, in indole C3-functionalization, the parent bis-trifluoromethane sulfonimide provided a lower yield (65%) compared to weaker acids like para-toluene sulfonic acid (92%) due to excessive acidity leading to side reactions .
- LiTFSI : Demonstrates exceptional ionic conductivity (~10⁻³ S/cm) in poly(ethylene oxide)-based electrolytes, critical for battery applications .
Biological Activity
N-(3-Chlorophenyl) bis-trifluoromethane sulfonimide (commonly referred to as "compound 1") is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by data tables and research findings.
Chemical Structure and Properties
This compound can be characterized by its unique structure, which includes a trifluoromethyl group and a chlorophenyl moiety. The presence of these functional groups is crucial for its biological activity, as they enhance solubility and reactivity.
Antibacterial Activity
Recent studies have demonstrated that compounds containing the trifluoromethyl group exhibit significant antibacterial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | E. coli | 12.50 mg/mL |
| 1 | S. aureus | 25.0 mg/mL |
| 1 | K. pneumoniae | 15.0 mg/mL |
These results indicate that the compound's activity is comparable to or exceeds that of standard antibiotics like ceftriaxone .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound exhibited notable cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 18.1 | Induction of apoptosis |
| A549 | 15.6 | Inhibition of cell proliferation |
The mechanism of action appears to involve the induction of apoptosis through activation of caspases, leading to cell cycle arrest in the S phase .
Case Studies
Case Study 1: Anticancer Efficacy in MCF-7 Cells
A study investigated the effects of this compound on MCF-7 cells. The findings revealed that treatment with the compound resulted in significant reductions in cell viability, with an IC50 value of 18.1 µM. Analysis showed increased levels of lactate dehydrogenase (LDH), indicating cell membrane damage and apoptosis initiation .
Case Study 2: Antibacterial Effects Against Multi-drug Resistant Strains
Another study focused on the antibacterial efficacy of the compound against multi-drug resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated a MIC of 15 mg/mL, showcasing its potential as a therapeutic agent against resistant bacterial infections .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for introducing the trifluoromethanesulfonyl (Tf) group using N-(3-Chlorophenyl) bis-trifluoromethane sulfonimide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is widely used as a triflating agent to convert hydroxyl or amine groups into triflates. A typical procedure involves reacting the substrate with N-(3-chlorophenyl) bis-Tf sulfonimide in the presence of a base (e.g., potassium carbonate) under microwave or conventional heating . Solvent choice (e.g., anhydrous DMF or THF) and temperature (60–100°C) critically affect reaction efficiency. For example, microwave conditions (100°C, 30 min) have been shown to improve yields by 20–30% compared to traditional reflux methods .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Key characterization techniques include:
- X-ray crystallography : Resolve crystal packing and confirm the 3-chlorophenyl substitution pattern (e.g., SHELX software for structure refinement ).
- NMR spectroscopy : <sup>19</sup>F NMR (δ ~ -78 ppm for CF3 groups) and <sup>1</sup>H NMR (aromatic protons at δ 7.2–7.8 ppm) validate purity .
- FT-IR : Peaks at 1350–1400 cm<sup>−1</sup> (S=O stretching) and 1150–1200 cm<sup>−1</sup> (C-F vibrations) confirm functional groups .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : The sulfonimide reacts violently with water, releasing toxic gases (e.g., HF). Required precautions include:
- Use of PPE : Full-face respirators (N100/P3 filters), nitrile gloves, and chemical-resistant aprons .
- Storage : Anhydrous conditions under inert gas (argon) at -20°C to prevent hydrolysis .
- Emergency procedures : Neutralize spills with dry sodium bicarbonate and evacuate the area immediately .
Advanced Research Questions
Q. How can computational modeling optimize the use of N-(3-Chlorophenyl) bis-Tf sulfonimide in polymer electrolytes?
- Methodological Answer : Molecular dynamics (MD) simulations and graph neural networks (GNNs) can predict ionic conductivity in polymer matrices. For example, amorphous poly(ethylene oxide)/LiTFSI systems are modeled using Koopman operators to correlate structural dynamics (e.g., Li<sup>+</sup> mobility) with sulfonimide anion geometry . Feature vectors (e.g., polarizability, halogen interactions) derived from the 3-chlorophenyl group’s electron-withdrawing effects improve predictive accuracy for conductivity (R<sup>2</sup> > 0.9 in trained models) .
Q. What challenges arise in crystallographic studies of derivatives containing the 3-chlorophenyl-Tf group, and how are they resolved?
- Methodological Answer : The bulky Tf group and chlorine atom often induce crystal twinning or disorder . Strategies include:
- High-resolution data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance signal-to-noise ratios.
- SHELXL refinement : Apply TWIN/BASF commands to model twinning and PART/SUMP restraints to address disorder in the CF3 groups .
- Hirshfeld surface analysis : Quantify Cl···F and Cl···π interactions to rationalize packing anomalies .
Q. How should researchers address contradictory data on the reactivity of N-(3-Chlorophenyl) bis-Tf sulfonimide in cross-coupling reactions?
- Methodological Answer : Discrepancies in catalytic efficiency (e.g., Suzuki vs. Buchwald-Hartwig reactions) may stem from:
- Substrate electronic effects : Electron-deficient aryl boronic acids (Hammett σp > 0.5) accelerate coupling rates by 40% compared to electron-rich analogs .
- Impurity analysis : Validate reagent purity via HPLC (retention time > 95% for the sulfonimide; contaminants like hydrolyzed Tf-OH reduce yields) .
- Kinetic studies : Use in situ <sup>19</sup>F NMR to monitor triflate intermediate stability under varying Pd catalyst loadings (0.5–5 mol%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
